molecular formula C21H22BrN3O3S B2978355 N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide CAS No. 478040-57-2

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B2978355
CAS No.: 478040-57-2
M. Wt: 476.39
InChI Key: YNDKGQMEDXMNSR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a synthetic amide derivative characterized by three key structural motifs:

  • 3-Bromophenyl group: An aromatic substituent with an electron-withdrawing bromine atom at the meta position.
  • 1,4-Thiazinan-4-yl sulfone: A six-membered ring containing sulfur and nitrogen, oxidized to a sulfone (dioxo group), enhancing polarity and conformational rigidity.
  • Indole moiety: A bicyclic aromatic system with a pyrrole ring, known for diverse biological interactions.

However, direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S/c22-16-4-3-5-17(13-16)24-21(26)20(25-8-10-29(27,28)11-9-25)12-15-14-23-19-7-2-1-6-18(15)19/h1-7,13-14,20,23H,8-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDKGQMEDXMNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazine ring and subsequent functionalization with bromophenyl and indole groups. Recent methodologies emphasize the use of environmentally friendly solvents and catalysts to enhance yield and reduce by-products.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives containing indole show potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL for certain analogs .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. In vitro studies demonstrated that it exhibits antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate effectiveness against these cell lines .

The proposed mechanism for its biological activity involves the inhibition of specific protein targets within bacterial cells and cancer cells. Molecular docking studies suggest that the compound binds effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including those similar to our compound. The results indicated that compounds with the thiazine moiety exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.98MRSA
Compound B7.80E. coli
Compound C12.50S. epidermidis

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of indole-based compounds, revealing that certain derivatives significantly inhibited the growth of A549 cells with an IC50 value of around 10 µM .

CompoundCell LineIC50 (µM)
Indole Derivative AA54910
Indole Derivative BMCF715

Comparison with Similar Compounds

Substituent Effects on Pharmacological Properties

  • Aromatic Substituents :
    • 3-Bromophenyl : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes (e.g., COX-1/2) compared to electron-donating groups like methoxy (dimethoxyphenyl analog) .
    • 6-Methoxynaphthyl (Naproxen derivative) : Retains COX inhibition but with improved solubility due to the methoxy group .
  • Sulfone vs. Carbazole/Naphthyl : The 1,4-thiazinan-4-yl sulfone in the target compound increases polarity and metabolic stability compared to carbazole or naphthyl groups, which may improve bioavailability .
  • Indole Positioning : Ethyl-linked indoles (e.g., carbazole/naproxen analogs) allow greater conformational flexibility, whereas direct attachment (as in the target compound) may restrict rotation and enhance target specificity .

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